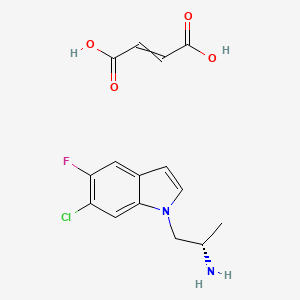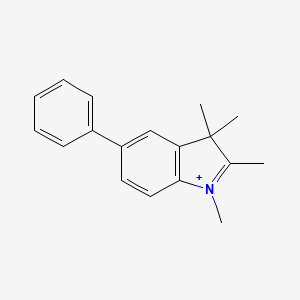
1,2,3,3-Tetramethyl-5-phenylindol-1-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,3-Tetramethyl-5-phenylindol-1-ium is a synthetic organic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds known for their wide range of biological and pharmacological activities. This particular compound is characterized by its unique structure, which includes multiple methyl groups and a phenyl group attached to the indole core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,3-Tetramethyl-5-phenylindol-1-ium typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of aryl hydrazines with ketones under acidic conditions. The process can be further optimized using microwave irradiation to reduce reaction times .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Fischer indole synthesis, utilizing readily available starting materials such as aryl hydrazines and ketones. The reaction conditions are carefully controlled to ensure high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3,3-Tetramethyl-5-phenylindol-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is rich in π-electrons.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while substitution reactions can introduce various functional groups onto the indole ring .
Wissenschaftliche Forschungsanwendungen
1,2,3,3-Tetramethyl-5-phenylindol-1-ium has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 1,2,3,3-Tetramethyl-5-phenylindol-1-ium involves its interaction with various molecular targets. The indole ring system allows it to bind to multiple receptors and enzymes, influencing biological pathways. The exact mechanism can vary depending on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Tryptophan: An essential amino acid containing an indole ring.
Serotonin: A neurotransmitter derived from tryptophan with an indole core.
Uniqueness
1,2,3,3-Tetramethyl-5-phenylindol-1-ium is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of multiple methyl groups and a phenyl group differentiates it from other indole derivatives, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C18H20N+ |
|---|---|
Molekulargewicht |
250.4 g/mol |
IUPAC-Name |
1,2,3,3-tetramethyl-5-phenylindol-1-ium |
InChI |
InChI=1S/C18H20N/c1-13-18(2,3)16-12-15(10-11-17(16)19(13)4)14-8-6-5-7-9-14/h5-12H,1-4H3/q+1 |
InChI-Schlüssel |
RKFUNHMCGMYPDV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=[N+](C2=C(C1(C)C)C=C(C=C2)C3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(9-Isopropyl-6-{[3-(pyridin-2-yl)phenyl]amino}purin-2-yl)amino]butan-1-ol dihydrochloride](/img/structure/B15150602.png)
![N-(3-{[(E)-(3-ethoxy-2-hydroxy-5-nitrophenyl)methylidene]amino}phenyl)benzamide](/img/structure/B15150604.png)
![2,2'-Piperazine-1,4-diylbis{1-[4-(quinolin-2-yl)piperazin-1-yl]ethanone}](/img/structure/B15150605.png)
![3-(Dimethylamino)-1-[4-(4-nonylcyclohexyl)phenyl]propan-1-one](/img/structure/B15150635.png)
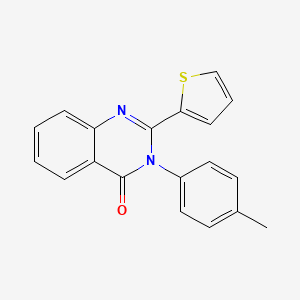
![Ethyl 2-{4-[ethyl(phenylsulfonyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B15150647.png)
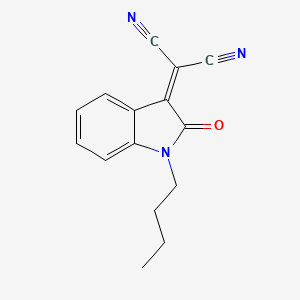
![2-(4-{[(4-Nitrophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate](/img/structure/B15150657.png)
![2-(4-nitrophenyl)-2-oxoethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B15150663.png)
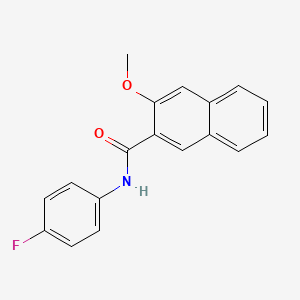
![(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2S)-2-acetamido-3-[[(2R)-2-amino-2-carboxyethyl]disulfanyl]propanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;hydrochloride](/img/structure/B15150670.png)
![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 5-{[4-(naphthalen-2-yloxy)phenyl]amino}-5-oxopentanoate](/img/structure/B15150677.png)
![[7-hydroxy-5-(hydroxymethyl)-1,2-dimethyl-1-[2-(5-oxo-2H-furan-3-yl)ethyl]-2,3,4,7,8,8a-hexahydronaphthalen-4a-yl]methyl acetate](/img/structure/B15150699.png)
